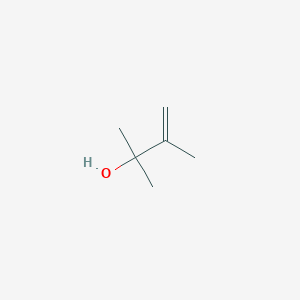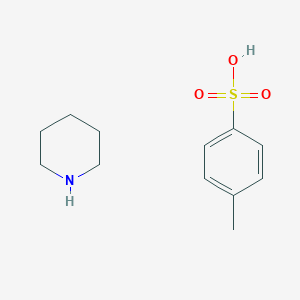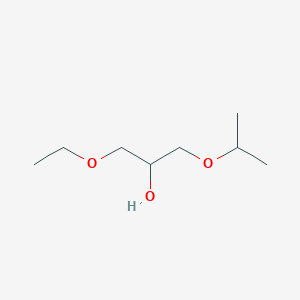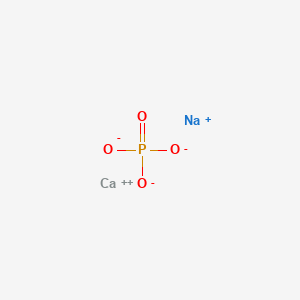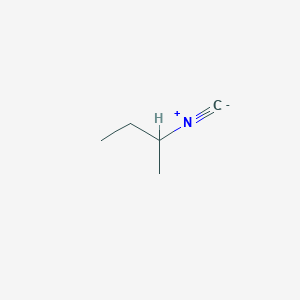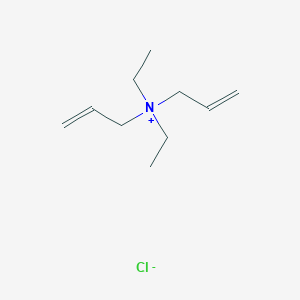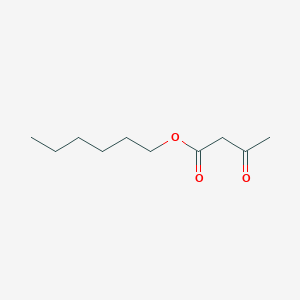
Hexyl acetoacetate
Descripción general
Descripción
Hexyl acetoacetate is a chemical compound with the molecular formula C10H18O3 . It is used in various applications including as a solvent .
Synthesis Analysis
The synthesis of Hexyl acetoacetate can be achieved through the Acetoacetic Ester Synthesis . This process involves the conversion of ethyl acetoacetate into a methyl ketone with one or two alkyl groups on the alpha carbon. The sequence of reactions includes alkylation of an active methylene enolate, hydrolysis of an ester to a carboxylic acid, and decarboxylation of a β-ketoacid .
Molecular Structure Analysis
The molecular structure of Hexyl acetoacetate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 .
Chemical Reactions Analysis
Hexyl acetoacetate can undergo various chemical reactions. For instance, it can be used in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone . The compound can also be readily substituted, then hydrolyzed and decarboxylated to give a substituted ketone .
Physical And Chemical Properties Analysis
Hexyl acetoacetate appears as a colorless liquid with a mild sweet odor . It is insoluble in water and very soluble in alcohols and ethers . When heated to high temperatures, it emits acrid smoke and fumes .
Aplicaciones Científicas De Investigación
Biosensors
Hexyl Acetoacetate can be used in the construction of biosensors. These biosensors are sensitive to acetoacetate, a molecule that plays a number of roles in human health and biology . They are constructed through the repurposing of bacterial sensing mechanisms, including the common two‐component system (TCS) . These biosensors can be used in a variety of industrial, medical, and environmental applications .
Synthetic Biology
Hexyl Acetoacetate is used in synthetic biology, particularly in the construction of whole-cell biosensors . These biosensors offer a number of advantages over more conventional sensing technologies including portability, self‐replication, sensing of the bioavailable fraction (rather than total concentration) and low‐cost of production .
Industrial Applications
Hexyl Acetoacetate is used in various industrial applications. For instance, it is used in the production of acetoacetate from inexpensive acetone and CO2 as raw materials . This biocatalytic acetoacetate synthesis could be a profitable approach .
Medical Applications
In the medical field, Hexyl Acetoacetate can be used in the monitoring of clinically relevant biomarkers . This is particularly useful in exploiting the ability of bacteria to reach inaccessible areas of the host in vivo .
Environmental Applications
Hexyl Acetoacetate can be used in the detection of metals in environmental samples . Whole‐cell biosensors have been developed for this purpose .
Bioproduction Monitoring
Hexyl Acetoacetate can be used in the monitoring of metabolites during bioproduction . This is particularly useful in industries where the production of certain metabolites is of interest .
Mecanismo De Acción
Target of Action
Hexyl acetoacetate, also known as Acetoacetic Acid Hexyl Ester , is a biochemical compound used in proteomics research
Mode of Action
Acetoacetate derivatives, such as ethyl acetoacetate, undergo a process called the Acetoacetic Ester Synthesis . This process involves the formation of an enolate ion, which can act as a nucleophile and undergo an SN2 reaction with alkyl halides, acyl (acid) chlorides, and more . After alkylation, the product can be converted to a dicarboxylic acid through saponification, and subsequently, one of the carboxylic acids can be removed through a decarboxylation step .
Biochemical Pathways
The Acetoacetic Ester Synthesis, which is likely involved in the action of Hexyl acetoacetate, is part of the broader acetyl CoA pathway . This pathway requires approximately 10 enzymes and several organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The acetyl CoA pathway is ancient and conserved, playing a crucial role in the metabolism of many organisms .
Pharmacokinetics
As a small molecule with a molecular weight of 18625 , it can be hypothesized that it may be readily absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic processes and renal clearance, respectively.
Result of Action
The result of the Acetoacetic Ester Synthesis, which Hexyl acetoacetate likely undergoes, is the formation of a ketone or more specifically an α-substituted acetone . This process allows the creation of complex molecules from simpler ones, which can be crucial in various biochemical processes.
Direcciones Futuras
Propiedades
IUPAC Name |
hexyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLAXONNWOLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065534 | |
| Record name | Hexyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexyl acetoacetate | |
CAS RN |
13562-84-0 | |
| Record name | Hexyl 3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-oxo-, hexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-oxo-, hexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl acetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of hexyl acetoacetate in the development of efficient organic light-emitting diodes (OLEDs)?
A1: Hexyl acetoacetate is a key component of a crosslinkable iridium(III) complex used in the emissive layer of highly efficient phosphorescent OLEDs []. Specifically, it acts as a ligand within the iridium complex, denoted as “x-emitter” in the research. This complex is designed to overcome the limitations of earlier devices by allowing for the deposition of additional layers and enhancing morphological stability through crosslinking [].
Q2: How does the crosslinking process involving hexyl acetoacetate contribute to OLED performance?
A2: The x-emitter containing hexyl acetoacetate can be co-polymerized with a crosslinkable matrix material, like OTPD, within the OLED's emissive layer []. This crosslinking results in an insoluble emissive layer, enabling the deposition of additional layers, such as an electron-transporting layer (ETL), on top []. The ETL improves charge balance within the device and reduces luminescence quenching at the cathode, significantly enhancing the overall efficiency of the OLED [].
Q3: Beyond OLEDs, has hexyl acetoacetate been implicated in other biological applications?
A3: Interestingly, research suggests that hexyl acetoacetate, among other metabolites produced by certain Trichoderma fungi species, can trigger aggregation behavior in Formosan subterranean termites (Coptotermes formosanus) []. Although the exact mechanisms remain unclear, this finding highlights the potential ecological role of hexyl acetoacetate in mediating interactions between fungi and termites [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



